

# Methyl Phenylacetate (CAS 101-41-7): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Methyl phenylacetate

Cat. No.: B094091

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## Introduction

**Methyl phenylacetate**, identified by the CAS number 101-41-7, is an organic ester with the chemical formula  $C_9H_{10}O_2$ .<sup>[1]</sup> It is the methyl ester of phenylacetic acid.<sup>[2]</sup> This colorless liquid is characterized by a strong, sweet, honey-like floral odor.<sup>[3][4]</sup> While only slightly soluble in water, it is soluble in most organic solvents.<sup>[1][3]</sup> Naturally occurring in various foods and beverages such as coffee, honey, and wine, **methyl phenylacetate** is a widely used compound in the flavor and fragrance industries.<sup>[2][3]</sup> Beyond its sensory applications, it serves as a valuable intermediate in organic synthesis and is explored for its potential in pharmaceutical applications.<sup>[3][5]</sup> This technical guide provides an in-depth overview of **methyl phenylacetate**, including its physicochemical properties, detailed experimental protocols, and spectroscopic data to support research and development activities.

## Physicochemical and Spectroscopic Data

The fundamental properties of **methyl phenylacetate** are summarized below, providing a crucial reference for its handling, application, and analysis.

### Table 1: Physicochemical Properties of Methyl Phenylacetate

Property	Value	Reference(s)
CAS Number	101-41-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	Colorless liquid	[1][5]
Odor	Honey, jasmine	[1]
Boiling Point	215 °C	[1]
Density	1.062 g/mL	[1]
Refractive Index	1.503-1.509	[1]
Solubility	Insoluble in water; soluble in most organic solvents	[1]
LogP	1.82	[1]

**Table 2: Spectroscopic Data for Methyl Phenylacetate**

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~7.3 (m, 5H, Ar-H), $\delta$ ~3.7 (s, 3H, $-\text{OCH}_3$ ), $\delta$ ~3.6 (s, 2H, $-\text{CH}_2-$ )	[1]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~171.9 (C=O), $\delta$ ~134.1 (Ar-C), $\delta$ ~129.3, 128.6, 127.1 (Ar-CH), $\delta$ ~51.9 ( $-\text{OCH}_3$ ), $\delta$ ~41.1 ( $-\text{CH}_2-$ )	[1]
Mass Spectrometry (EI)	Molecular Ion $[\text{M}]^+$ at $m/z$ 150. Key fragments at $m/z$ 91 (tropylium cation, $[\text{C}_7\text{H}_7]^+$ ) and $m/z$ 59 ( $[\text{COOCH}_3]^+$ ).	[1][6]
Infrared (IR) Spectroscopy	Strong C=O stretch (~1740 $\text{cm}^{-1}$ ), C-O stretch (~1160 $\text{cm}^{-1}$ ), aromatic C-H and C=C bands.	[7]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **methyl phenylacetate** are provided to facilitate its practical application in a laboratory setting.

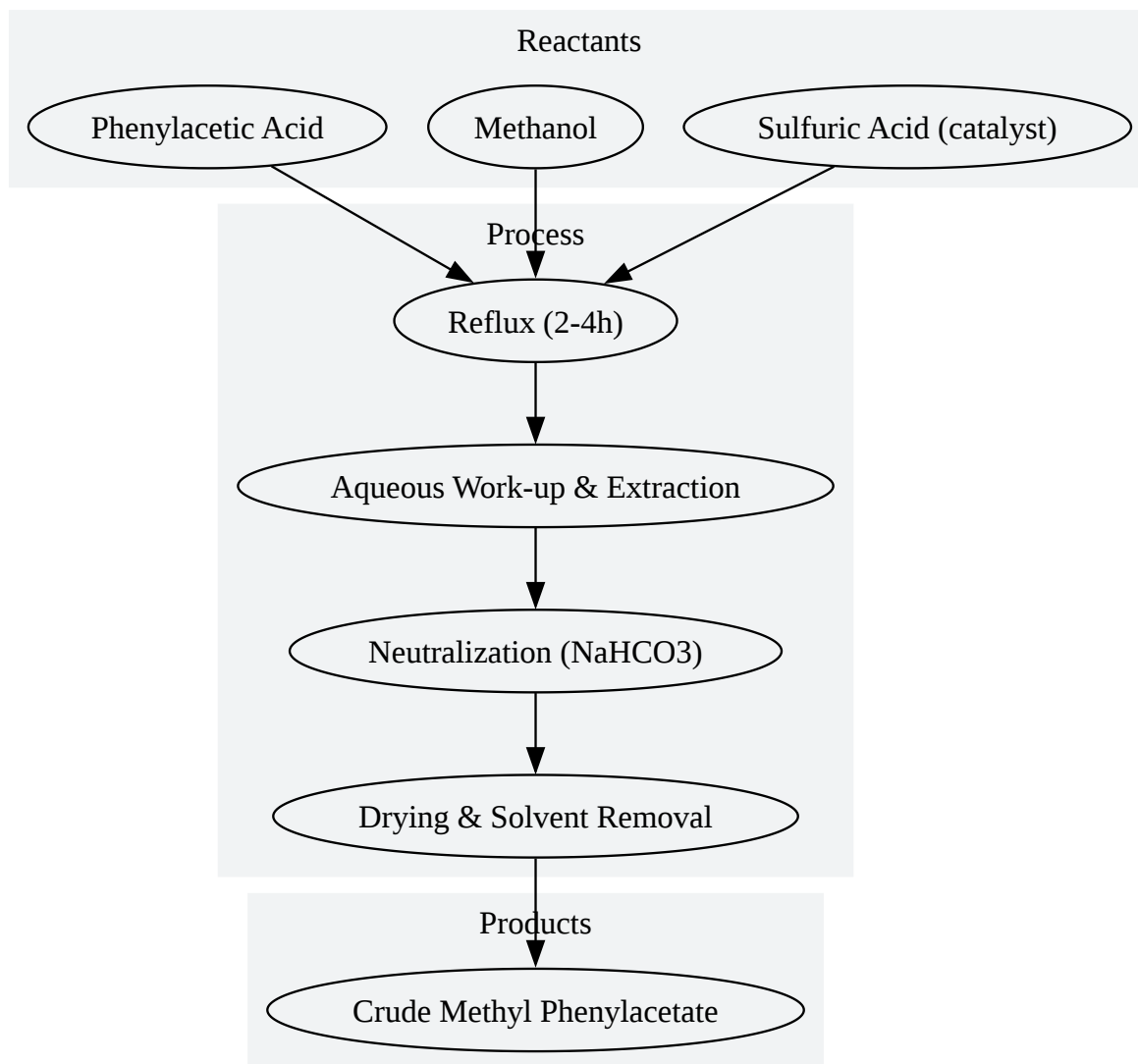
## Synthesis of Methyl Phenylacetate

**Methyl phenylacetate** can be synthesized through several routes. A common and effective method is the Fischer esterification of phenylacetic acid with methanol, using a strong acid catalyst.

Protocol: Acid-Catalyzed Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and methanol (5-10 equivalents).

- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of phenylacetic acid).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.
- **Neutralization:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield crude **methyl phenylacetate**.



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## Purification

The crude product obtained from the synthesis can be purified by vacuum distillation to obtain high-purity **methyl phenylacetate**.

Protocol: Vacuum Distillation

- Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
- Distillation: Transfer the crude **methyl phenylacetate** to the distillation flask. Heat the flask gently using a heating mantle.
- Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 94-96 °C at 5 mmHg).[8] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities co-distill.

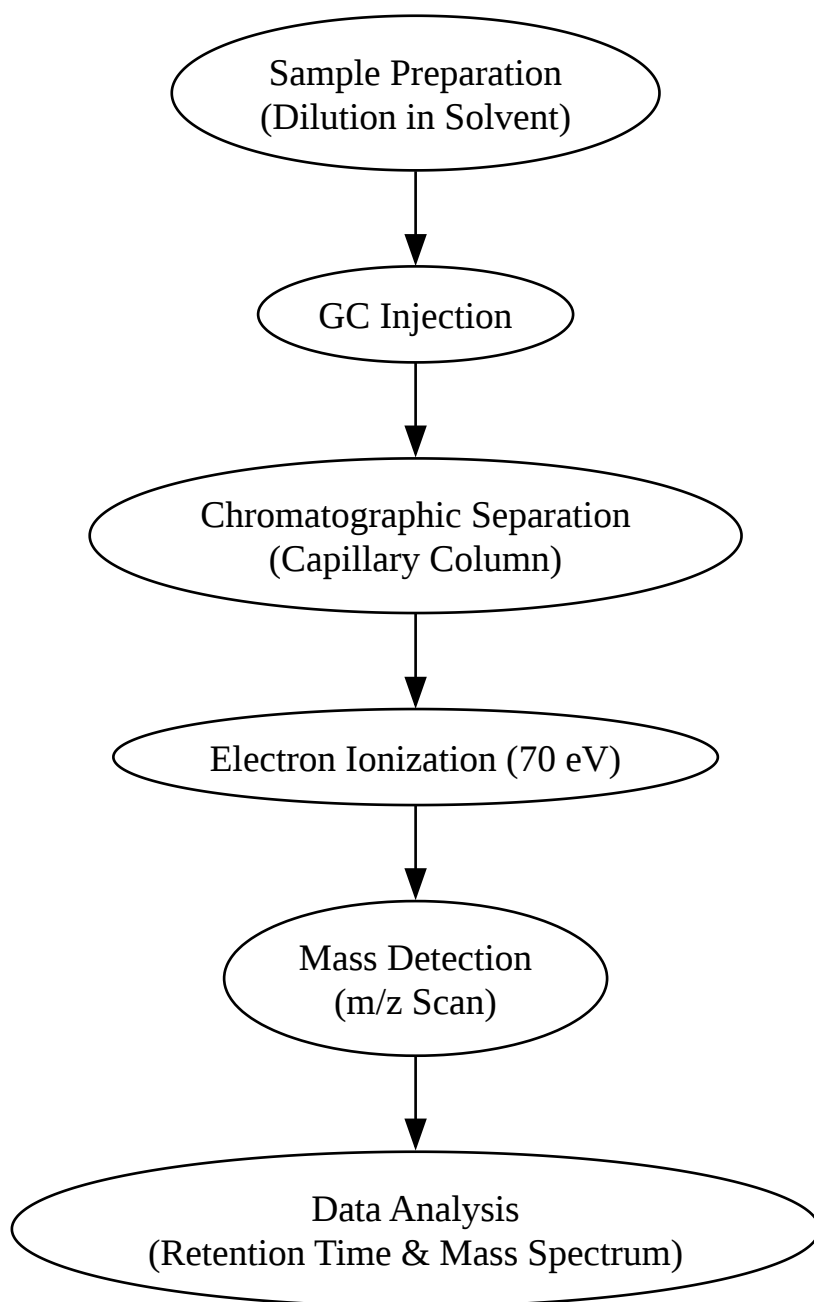
## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **methyl phenylacetate**.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **methyl phenylacetate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane) is suitable.[9]
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[10]
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 200.

- Data Analysis: Identify **methyl phenylacetate** by its retention time and the characteristic fragmentation pattern in the mass spectrum.

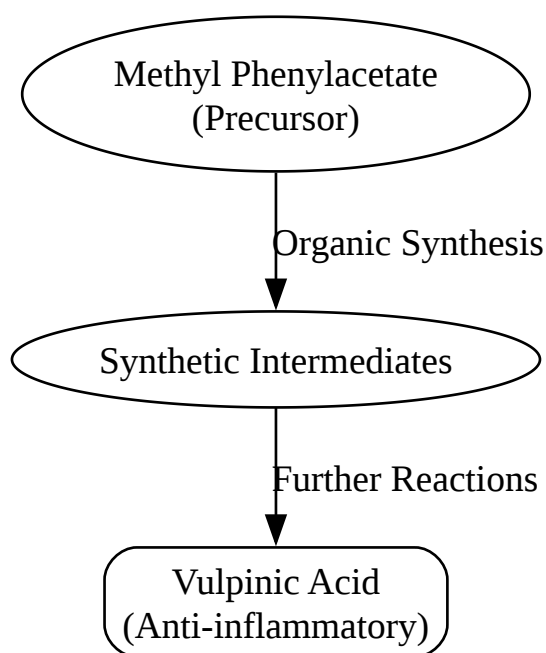


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## Biological Activity and Applications in Drug Development

While **methyl phenylacetate** itself is not known to have significant direct biological activity or involvement in specific signaling pathways, its structural motif is present in various biologically active molecules. It serves as a key precursor and reagent in the synthesis of more complex compounds with therapeutic potential.[3][11]

One notable application is in the synthesis of vulpinic acid, a lichen metabolite known for its anti-inflammatory properties.[3] **Methyl phenylacetate** is a starting material in this synthetic route.



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Furthermore, **methyl phenylacetate** and its derivatives are explored in pharmaceutical formulations to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[5] Its ester functionality can be a target for enzymatic hydrolysis in vivo, suggesting its potential as a pro-drug motif.

## Safety and Handling

**Methyl phenylacetate** is considered to have low toxicity.[12] However, as with all chemicals, appropriate safety precautions should be taken. It is a combustible liquid and should be stored away from ignition sources.[4] In case of contact, it may cause mild skin or eye irritation.[12]



Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

## Conclusion

**Methyl phenylacetate** (CAS 101-41-7) is a versatile chemical with significant applications in both industrial and research settings. This guide has provided a comprehensive overview of its properties, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its current and potential roles in drug development. The structured data and workflows presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the effective and safe use of this compound in their work.

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